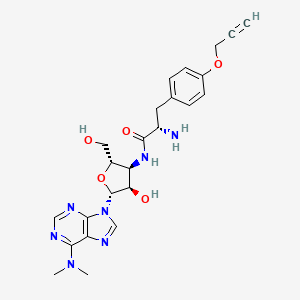

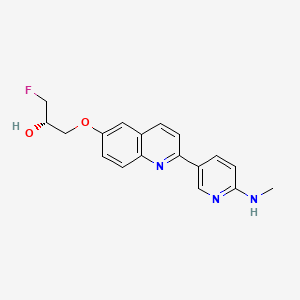

![molecular formula C5H3N5O2 B560701 7-硝基-1H-[1,2,3]三唑并[4,5-C]吡啶 CAS No. 108800-64-2](/img/structure/B560701.png)

7-硝基-1H-[1,2,3]三唑并[4,5-C]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

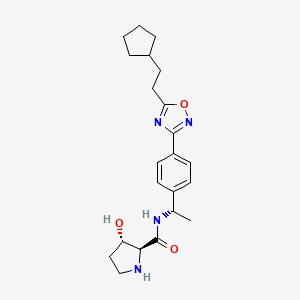

“7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine” is a derivative of triazolopyridine . Triazolopyridines are heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridine derivatives involves various methods. One common method is the nitration of 1-phenyl-4,5-dihydroimidazo- and -1,2,3-triazolo[4,5-C]pyridin-4-ones, which initially occurs at the para position of the phenyl ring. The subsequent nitration yields the corresponding 7-nitro-1-(4-nitrophenyl) derivatives . Another method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of “7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine” is characterized by a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Triazolopyridines react with various substances under certain conditions. For instance, 1H-1,2,3-Triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .科学研究应用

环化反应:与7-硝基-1H-[1,2,3]三唑并[4,5-C]吡啶相关的二胺的硝化反应可能导致1-取代的4-硝基-1H-[1,2,3]三唑并[4,5-c]吡啶-2-氧化物的形成,正如Smolyar和Vasilechko(2010)在其关于取代3,4-二氨基吡啶环化的研究中所讨论的(Smolyar & Vasilechko, 2010)。

转化反应:Yutilov和Smolyar(2004)注意到当用硝化混合物处理3,4-双(甲酰氨基)吡啶时,意外形成了4-硝基-1,2,3-三唑并[4,5-c]吡啶-2-氧化物(Yutilov & Smolyar, 2004)。

衍生物的合成:Ibrahim等人(2011)描述了1,2,3-三唑并[4,5-b]吡啶和吡唑并[4,3-b]吡啶的合成,提出了在创造新化合物方面的潜在应用(Ibrahim et al., 2011)。

环转化研究:Yutilov等人(2004)探讨了7-硝基-1-(4-硝基苯基)-4,5-二氢-1H-咪唑-和-[1,2,3]三唑并[4,5-c]吡啶-4-酮的环转化,增进了对这些化合物相关的化学性质和反应的理解(Yutilov et al., 2004)。

作为配体和传感器的潜力:Abarca等人(2004)合成了新型的7-{[1,2,3]三唑并[1,5-a]吡啶-3-基}-[1,2,3]三唑并[1,5-a]吡啶,突出了它们作为螯合化合物或发光传感器的潜力(Abarca et al., 2004)。

抗肿瘤和抗病毒活性:Islam等人(2008)对5-氨基-1H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮和7-氨基-1H-[1,2,3]三唑并[4,5-d]嘧啶-5(4H)-酮,7-硝基-1H-[1,2,3]三唑并[4,5-C]吡啶的衍生物进行的研究揭示了它们潜在的抗肿瘤和抗病毒活性(Islam et al., 2008)。

属性

IUPAC Name |

7-nitro-2H-triazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5O2/c11-10(12)4-2-6-1-3-5(4)8-9-7-3/h1-2H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHMQXLZGIONMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNN=C2C=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine | |

Q & A

Q1: What is the main finding of the research paper regarding 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine?

A1: The research paper [] focuses on the unexpected formation of 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives, which could include 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine, during the nitration of substituted 3,4-diaminopyridines. The study highlights a specific reaction pathway where cyclization occurs instead of the anticipated nitration at the 5-position of the pyridine ring. This finding is significant as it reveals a novel synthetic route to these triazolopyridine derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。